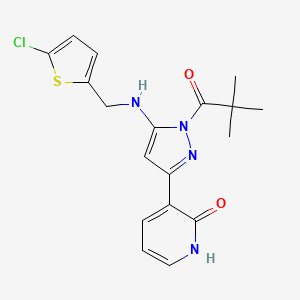
C-RAF kinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-RAF kinase-IN-1 is a potent and selective inhibitor of the C-RAF kinase, a member of the RAF kinase family. The RAF kinases, including A-RAF, B-RAF, and C-RAF, play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is commonly observed in various cancers, making this compound a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-RAF kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route may vary, but it generally includes:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling with specific inhibitors to achieve the desired selectivity for C-RAF kinase.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: C-RAF kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
C-RAF kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS-RAF-MEK-ERK signaling pathway.
Biology: Investigates the role of C-RAF kinase in cellular processes such as proliferation and differentiation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with dysregulated RAF signaling.
Industry: Utilized in the development of new drugs targeting the RAF kinase family
Mechanism of Action
C-RAF kinase-IN-1 exerts its effects by selectively inhibiting the kinase activity of C-RAF. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the ATP-binding site of C-RAF, which is essential for its kinase activity .
Comparison with Similar Compounds
- A-RAF kinase inhibitors
- B-RAF kinase inhibitors
- Pan-RAF inhibitors
Comparison: C-RAF kinase-IN-1 is unique in its selectivity for C-RAF kinase, whereas other inhibitors may target multiple RAF isoforms. This selectivity makes this compound particularly useful in studying the specific role of C-RAF in cancer and other diseases. Additionally, this compound may have different efficacy and toxicity profiles compared to other RAF inhibitors .
Properties
Molecular Formula |
C32H30F6N4O5 |
|---|---|
Molecular Weight |
664.6 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[6-methoxy-2-methyl-7-(2-morpholin-4-ylethoxy)quinolin-3-yl]oxyphenyl]urea |
InChI |
InChI=1S/C32H30F6N4O5/c1-19-27(13-20-14-28(44-2)29(18-26(20)39-19)46-12-9-42-7-10-45-11-8-42)47-25-5-3-23(4-6-25)40-30(43)41-24-16-21(31(33,34)35)15-22(17-24)32(36,37)38/h3-6,13-18H,7-12H2,1-2H3,(H2,40,41,43) |
InChI Key |
BDUXTDKSYCKXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OCCN3CCOCC3)OC)OC4=CC=C(C=C4)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


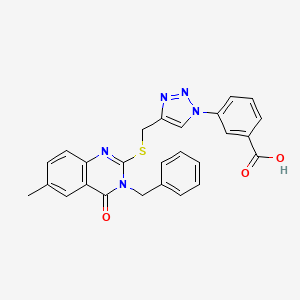

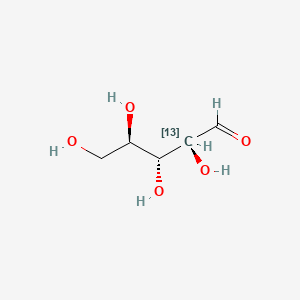
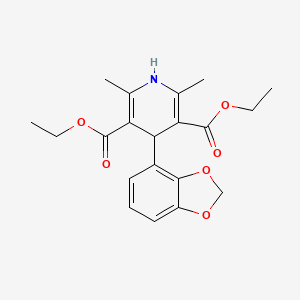


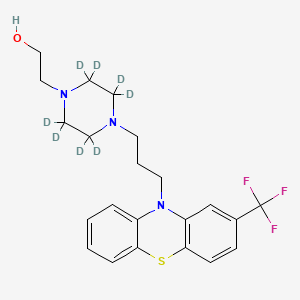
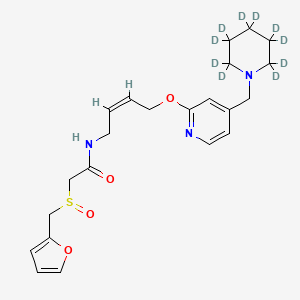
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
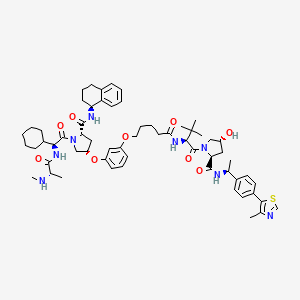
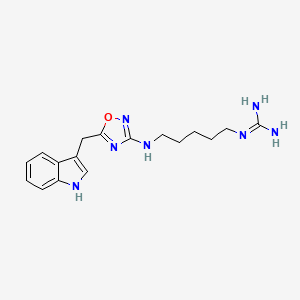
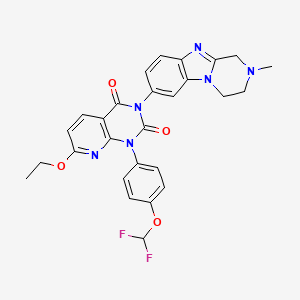
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
